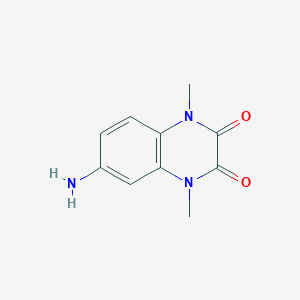

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves the cyclization of appropriate aniline derivatives. One common method starts with the reaction of 2,3-dimethylaniline with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. The resulting intermediate is then subjected to further reactions to introduce the amino group at the 6-position and the carbonyl groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while reduction can produce hydroxylated quinoxalines.

Scientific Research Applications

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline-2,3-dione: Lacks the amino and methyl groups, making it less specific in its biological activity.

6-Aminoquinoxaline-2,3-dione: Similar structure but without the methyl groups, which may affect its binding affinity and specificity.

1,4-Dimethylquinoxaline-2,3-dione: Lacks the amino group, which is crucial for its activity as an enzyme inhibitor.

Uniqueness

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for medicinal chemistry research and potential therapeutic applications.

Biological Activity

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione (often referred to as 6-aminoquinoxaline) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including neuropharmacological effects, anticancer potential, antimicrobial activity, and other relevant biological activities.

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.21 g/mol

- CAS Number : 115049-73-5

1. Neuropharmacological Effects

Research has demonstrated that derivatives of quinoxaline compounds exhibit significant neuropharmacological activities. In a study evaluating various quinoxalinone derivatives, it was found that certain compounds displayed anxiolytic and anticonvulsant effects. For example:

- Anxiolytic Activity : Compounds showed varying degrees of anxiolytic effects in animal models, with some exhibiting better results than diazepam at specific dosages (e.g., 30 mg/kg) .

- Anticonvulsant Activity : The compound protected mice against convulsions induced by strychnine and pentamethylenetetrazol, outperforming standard anticonvulsants like phenobarbitone at certain doses .

2. Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. In vitro studies indicated that some derivatives exhibited cytotoxic effects against various cancer cell lines:

- IC50 Values : Certain compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation .

3. Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has been explored against a range of pathogens:

- Bacterial Inhibition : Some derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Fungal Activity : The compounds also exhibited antifungal properties, making them candidates for further development in treating infections .

Data Tables

Case Studies

Several studies have highlighted the efficacy of 6-aminoquinoxaline in various biological contexts:

- Neuropharmacology Study : A study synthesized several quinoxalinone derivatives and assessed their neuropharmacological effects. The results indicated that specific derivatives showed significant anxiolytic and anticonvulsant activities compared to traditional medications .

- Anticancer Research : Another investigation focused on the anticancer properties of quinoxaline derivatives, revealing that certain compounds not only inhibited tumor growth but also displayed selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activity demonstrated that quinoxaline derivatives exhibited a broad spectrum of activity against various bacterial strains, supporting their potential use as therapeutic agents in infectious diseases .

Properties

IUPAC Name |

6-amino-1,4-dimethylquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTXXHXCYQXDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C(=O)C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.